Dirhodium trisulphide

Description

Properties

CAS No. |

12067-06-0 |

|---|---|

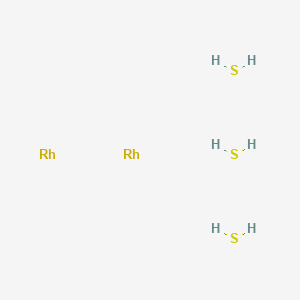

Molecular Formula |

RhS |

Molecular Weight |

134.97 g/mol |

IUPAC Name |

sulfanylidenerhodium |

InChI |

InChI=1S/Rh.S |

InChI Key |

BVJAAVMKGRODCT-UHFFFAOYSA-N |

SMILES |

S.S.S.[Rh].[Rh] |

Canonical SMILES |

S=[Rh] |

Other CAS No. |

12067-06-0 |

Synonyms |

dirhodium trisulphide |

Origin of Product |

United States |

Theoretical and Computational Investigations of Dirhodium Trisulphide Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications in Dirhodium-Sulfur Systems

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the properties of rhodium-sulfur systems, including dirhodium trisulphide. These calculations are crucial for understanding the material's inherent electronic characteristics, which in turn govern its behavior in chemical reactions.

Further DFT investigations into supported rhodium sulfide (B99878) nanoparticles have provided deeper insights. For instance, in a comparative study of Rh17S15 and Rh2S3 on silica (B1680970) supports for hydroformylation reactions, DFT was employed alongside experimental techniques. chemrxiv.org These theoretical models helped to explain the observed differences in catalytic performance, attributing them to the distinct local atomic and electronic environments in each phase. chemrxiv.org

Analysis of Frontier Molecular Orbitals and Electronic States

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that can be calculated using DFT to predict a material's stability and reactivity. rsc.org

For this compound, its classification as a semiconductor suggests a significant HOMO-LUMO gap, which correlates with its observed lower catalytic activity compared to more metallic rhodium sulfide phases. researchgate.netresearchgate.net DFT calculations have elucidated the electronic states of Rh2S3, revealing a notable charge transfer from rhodium to sulfur atoms. This results in the rhodium centers possessing a more cationic nature (Rhδ+) compared to pure metallic rhodium. chemrxiv.org This charge distribution is a critical aspect of the electronic structure, influencing how the material interacts with other molecules. The increased positive charge on the rhodium centers can lead to a destabilization of adsorbed species, such as carbon monoxide, due to weaker electron back-donation from the cationic rhodium to the π* orbitals of the adsorbate. chemrxiv.org

Computational Mapping of Dirhodium Catalyst Electronic Properties

Computational mapping involves using DFT-calculated parameters to build databases that correlate the electronic and steric properties of catalysts with their performance in chemical reactions. While extensive maps have been developed for molecular dirhodium(II) catalysts, similar comprehensive mapping specifically for this compound is less established.

However, existing computational and experimental data allow for the placement of Rh2S3 within the broader landscape of rhodium-based catalysts. Based on its properties, Rh2S3 would occupy a region corresponding to lower catalytic activity for reactions like hydroformylation and hydrogen evolution. chemrxiv.org This positioning is supported by DFT calculations which have estimated a higher apparent activation energy of 105 kJ/mol for styrene (B11656) hydroformylation using a Rh2S3/SiO2 catalyst, compared to 82 kJ/mol for the more active Rh17S15/SiO2 catalyst. chemrxiv.org This difference in activation energy, a key parameter in catalytic performance, is a direct consequence of the distinct electronic properties of the Rh2S3 phase. chemrxiv.org

| Catalyst | Apparent Activation Energy (kJ/mol) |

|---|---|

| Rh2S3/SiO2 (1 wt.% Rh) | 105 |

| Rh17S15/SiO2 (1 wt.% Rh) | 82 |

Ab Initio and Molecular Dynamics Simulations for Mechanistic Insights

Ab initio calculations, which are based on first principles without empirical data, and molecular dynamics (MD) simulations are advanced computational methods used to model the dynamic behavior of atoms and molecules. These techniques provide invaluable mechanistic insights by simulating reaction pathways and transition states.

While specific ab initio and MD simulation studies focusing exclusively on this compound are not widely documented, these methods are theoretically applicable. Such simulations could be employed to model the interaction of reactants with the Rh2S3 surface over time, helping to visualize the elementary steps of a catalytic cycle. They could further explain the lower catalytic activity of Rh2S3 by revealing unfavorable binding energies of intermediates or high-energy barriers for key reaction steps on its surface.

Computational Exploration of Dirhodium-Catalyzed Reaction Pathways

Computational chemistry offers a direct way to explore and compare potential reaction pathways, providing a rationale for observed product distributions and reaction rates. For dirhodium-sulfur systems, DFT calculations have been instrumental in understanding why different phases exhibit varying catalytic efficiencies.

The determination that Rh2S3 is relatively inactive for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) is supported by a theoretical understanding of the reaction pathways on its surface. researchgate.netresearchgate.net Computational studies suggest that other phases, such as Rh3S4 and Rh17S15, possess more favorable electronic structures and surface sites for these reactions. researchgate.net

A concrete example of computational pathway exploration is the study of styrene hydroformylation. chemrxiv.org As previously noted, DFT calculations revealed a significantly higher activation energy barrier for the reaction catalyzed by Rh2S3 compared to Rh17S15. chemrxiv.org This finding directly explains the experimentally observed lower activity of Rh2S3 and demonstrates how computational exploration can pinpoint the energetic factors that control reaction feasibility. chemrxiv.org

Modeling of Axial Ligand Coordination Effects on Dirhodium Reactivity

The concept of axial ligand coordination is a cornerstone of the chemistry of molecular dirhodium(II) paddlewheel complexes. In those structures, ligands can bind to the vacant axial sites on the rhodium centers, profoundly influencing the catalyst's electronic properties and reactivity.

However, this model is not applicable to the solid-state, extended lattice structure of this compound. wikipedia.org Crystalline Rh2S3 does not possess the discrete, molecular "paddlewheel" core with accessible axial coordination sites. Its structure is defined by an interconnected network of rhodium and sulfur atoms in octahedral and tetrahedral geometries. wikipedia.org Therefore, theoretical modeling of "axial ligand effects" is not relevant for understanding the intrinsic reactivity of this particular inorganic compound.

Quantum Chemical Approaches to Surface Interactions and Interface Phenomena

Quantum chemical methods, particularly DFT, are essential for studying the surface chemistry of materials like this compound, especially in the context of heterogeneous catalysis where reactions occur at the catalyst's surface. These calculations can model the structure of different crystal facets, the adsorption of molecules onto these surfaces, and the electronic interactions at the catalyst-support interface.

The semiconducting nature of Rh2S3 dictates its surface electronic properties. researchgate.net Quantum chemical calculations can detail the density of states at the surface, identifying the nature of available orbitals for bonding with adsorbates. The calculated cationic character of the surface rhodium atoms in Rh2S3 explains the weak interaction with probe molecules like CO. chemrxiv.org This weak binding can be detrimental to catalytic cycles that require the effective adsorption and activation of reactants.

Advanced Materials Science Applications of Dirhodium Trisulphide

Design and Development of Novel Dirhodium-Sulfur Based Materials

The development of new materials based on the dirhodium-sulfur system is fundamentally linked to the synthesis methods employed, which dictate the final material's structure, morphology, and properties. Dirhodium trisulphide is an insoluble black solid that can be prepared by heating a mixture of elemental rhodium and sulfur. More advanced synthesis techniques have been developed to create nanostructured forms of Rh₂S₃, such as nanoparticles and thin films, to maximize their functional properties.

One approach involves the thermolysis of a rhodium complex, [Rh(S₂CNEt₂)₂], at high temperatures (280°C) in the presence of a capping agent, which results in the formation of rod-shaped Rh₂S₃ nanoparticles. Another key method is Aerosol Assisted Chemical Vapour Deposition (AACVD), where a single-molecule precursor is used to deposit thin films of Rh₂S₃ onto a substrate. Studies have shown that the morphology of these films is dependent on the deposition temperature, with films deposited at 350°C and 450°C exhibiting the characteristic orthorhombic crystal phase of Rh₂S₃.

Hydrothermal synthesis offers another pathway to crystalline rhodium sulfides. The specific phase of the resulting material, such as Rh₂S₃ or the metal-rich Rh₁₇S₁₅, is highly dependent on the molar ratio of sulfur to rhodium (S/Rh), as well as the reaction temperature and duration. The formation of phase-pure Rh₂S₃ via this method typically requires a high sulfur concentration, with an S/Rh molar ratio of 3.

The table below summarizes various synthesis methods used to produce novel dirhodium-sulfur based materials.

| Synthesis Method | Precursor(s) | Resulting Material | Key Parameters/Findings |

|---|---|---|---|

| Thermolysis | Rhodium complex [Rh(S₂CNEt₂)₂] | Rod-shaped Rh₂S₃ nanoparticles | Performed at 280°C with a capping agent. |

| Aerosol Assisted Chemical Vapour Deposition (AACVD) | Rhodium complex [Rh(S₂CNEt₂)₂] | Rh₂S₃ thin films | Deposition at 350-450°C results in orthorhombic phase films. |

| Single-Step Aerosol-Assisted Deposition | Rhodium diethyldithiocarbamate | Crystalline Rh₂S₃ thin films | Operating temperature of 500°C; morphology controlled by deposition time. |

| Hydrothermal Synthesis | Rhodium precursor and sulfur source | Crystalline Rh₂S₃ or Rh₁₇S₁₅ | Phase is controlled by S/Rh ratio, temperature, and time. Rh₂S₃ requires S/Rh = 3. |

| Heating Elemental Mixture | Elemental rhodium and sulfur | Rh₂S₃ solid | A basic method for preparing the bulk compound. |

Exploration in Energy Conversion Technologies

The unique electronic and chemical properties of rhodium sulfides make them promising candidates for applications in energy conversion, particularly in catalysis for fuel cells and hydrogen production.

Thermoelectric materials can convert heat energy into electrical energy and vice versa. Key properties for efficient thermoelectric materials include a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. While various metal sulfides and chalcogenides are actively being researched for thermoelectric applications, there is limited publicly available research specifically investigating the thermoelectric properties of this compound. Theoretical studies have been conducted on other rhodium-based materials, such as rhodium-based half-Heusler alloys, suggesting their potential for thermoelectric applications. However, experimental data on the Seebeck coefficient or thermal conductivity of Rh₂S₃ remains scarce in scientific literature.

A significant area of research for rhodium sulfides (often denoted as RhₓSᵧ) is their use as electrocatalysts for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR). These reactions are critical for technologies like hydrogen-bromine (H₂-Br₂) fuel cells. In the highly corrosive environment of these fuel cells, traditional platinum catalysts degrade quickly. Rhodium sulfides, however, exhibit excellent stability and resistance to corrosion from bromine and hydrobromic acid.

A primary challenge for RhₓSᵧ catalysts has been their relatively low mass-specific surface area, which limits their activity. To overcome this, researchers are developing nanostructured catalysts. Strategies include synthesizing core-shell nanoparticles, with a rhodium sulfide (B99878) shell over a core of a different material, and depositing RhₓSᵧ nanoparticles onto high-surface-area supports like functionalized carbon.

Recent advancements in deposition techniques have led to highly active Rh₂S₃ catalysts for HER. Using a single-step aerosol-assisted deposition method, researchers have fabricated phase-pure Rh₂S₃ thin films with controlled, nanostructured morphologies. A "blooming flower-like" structure grown on a nickel foam substrate demonstrated exceptional catalytic activity, attributed to its highly exposed surface area and a large number of active sites. This catalyst was able to generate significant current densities at overpotentials comparable to benchmark platinum catalysts, highlighting its potential for practical applications in water splitting for hydrogen production.

The table below presents the performance of a nanostructured Rh₂S₃ thin film catalyst for the hydrogen evolution reaction.

| Catalyst | Parameter | Value |

|---|---|---|

| Rh₂S₃ Thin Film on Nickel Foam (Rh₂S₃/NF-80) | Overpotential (η) at 10 mA cm⁻² | 67 mV |

| Overpotential (η) at 100 mA cm⁻² | 132 mV | |

| Tafel Slope | 36 mV dec⁻¹ |

Role in Surface Treatment and Electroplating Technologies

The application of this compound in surface treatment and electroplating is not a widely documented practice. Electroplating processes that utilize rhodium are common, particularly for providing a hard, corrosion-resistant, and reflective white metallic finish for jewelry, electronics, and research instruments.

However, these established electroplating techniques deposit a thin layer of metallic rhodium , not this compound. The plating baths for these processes typically contain rhodium salts such as rhodium sulfate (B86663) or rhodium phosphate (B84403) in a strongly acidic solution. The rhodium ions in the solution are electrochemically reduced onto the substrate, forming a pure, inert metal coating. The presence of sulfur compounds in these baths is generally considered a source of contamination that can increase stress and imperfections in the final rhodium layer. Consequently, this compound itself is not used as a precursor or component in these conventional rhodium electroplating technologies.

Future Research Directions and Emerging Paradigms for Dirhodium Trisulphide

Synergistic Integration of Experimental and Computational Research

The synergy between experimental synthesis and computational analysis is becoming increasingly crucial in materials science. nih.govresearchgate.net For dirhodium trisulphide, this integrated approach will be instrumental in accelerating the discovery and optimization of its properties.

Detailed computational studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into the electronic structure, bonding, and reactivity of this compound. nih.gov These theoretical models can predict the most stable crystal structures, elucidate reaction mechanisms at the atomic level, and screen for potential catalytic applications. For instance, DFT calculations can help understand the nature of the rhodium-sulfur bonds and their role in catalytic cycles, guiding the design of more efficient catalysts. nih.gov

Experimental efforts will focus on synthesizing high-purity this compound and validating the predictions made by computational models. Advanced spectroscopic techniques, such as X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS), will be essential for characterizing the electronic and geometric structures of the synthesized materials. The data obtained from these experiments will, in turn, be used to refine and improve the accuracy of the computational models, creating a powerful feedback loop that drives innovation.

Table 1: Illustrative Data from Integrated Experimental and Computational Studies

| Property | Experimental Technique | Computational Method | Potential Finding |

| Crystal Structure | X-ray Diffraction (XRD) | Density Functional Theory (DFT) | Determination of the most stable polymorphic form of Rh₂S₃. |

| Electronic Band Gap | UV-Vis Spectroscopy | DFT with Hybrid Functionals | Identification of semiconductor properties and potential photocatalytic applications. |

| Catalytic Activity | In-situ Reaction Monitoring | Kinetic Monte Carlo Simulations | Elucidation of reaction pathways for hydrodesulfurization reactions. |

| Surface Chemistry | Scanning Tunneling Microscopy (STM) | Molecular Dynamics (MD) | Visualization of surface active sites and their interaction with reactant molecules. |

Development of Next-Generation Dirhodium-Sulfur Compounds

Building on the foundational understanding of this compound, the development of next-generation dirhodium-sulfur compounds represents a promising avenue for future research. This involves the strategic modification of the parent compound to tune its properties for specific applications.

One approach is the synthesis of doped this compound, where other transition metals are incorporated into the crystal lattice. This can alter the electronic properties and create new active sites for catalysis. Another direction is the exploration of nanostructured forms of this compound, such as nanoparticles, nanotubes, and thin films. These nanomaterials are expected to exhibit enhanced catalytic activity and novel electronic properties due to their high surface-area-to-volume ratio and quantum confinement effects.

Furthermore, the synthesis of organometallic dirhodium-sulfur complexes offers a versatile platform for designing catalysts with high selectivity and activity. mdpi.com By attaching specific organic ligands to the dirhodium-sulfur core, it is possible to control the steric and electronic environment around the active sites, leading to improved performance in a wide range of chemical transformations. emory.edu

Innovations in Scalable Synthesis and Advanced Characterization Protocols

To translate the promising properties of this compound and its derivatives from the laboratory to industrial applications, the development of scalable and cost-effective synthesis methods is paramount. acs.orgacs.org Future research will likely focus on moving away from traditional solid-state synthesis methods towards more controlled and reproducible techniques, such as chemical vapor deposition (CVD), atomic layer deposition (ALD), and solvothermal synthesis. These methods offer precise control over the morphology, crystallinity, and purity of the final product.

In parallel, the advancement of characterization protocols will be crucial for understanding the structure-property relationships in these complex materials. High-resolution transmission electron microscopy (HRTEM) will be essential for visualizing the atomic structure of nanostructured dirhodium-sulfur compounds. In-situ and operando characterization techniques, which allow for the study of materials under real reaction conditions, will provide invaluable insights into the dynamic changes that occur during catalytic processes. The development of these advanced synthesis and characterization tools will be a key enabler for the rational design of next-generation dirhodium-sulfur materials with tailored functionalities.

Q & A

Q. What are the established synthetic routes for dirhodium trisulphide, and what characterization techniques are critical for confirming its structural integrity?

this compound is typically synthesized via solid-state reactions or hydrothermal methods under controlled temperature and pressure. Key characterization techniques include:

- X-ray diffraction (XRD) to confirm crystallinity and phase purity.

- Scanning/transmission electron microscopy (SEM/TEM) for morphological analysis.

- Nuclear magnetic resonance (NMR) spectroscopy, particularly for studying ligand environments in solution (e.g., acetate ligand interactions) . Challenges include avoiding oxygen contamination during synthesis, which can alter sulfide ligand coordination.

Q. How is the crystal structure of this compound determined, and what challenges arise in resolving its coordination geometry?

Single-crystal X-ray crystallography is the gold standard for resolving coordination geometry. Challenges include:

- Polymorphism due to variable ligand arrangements (e.g., axial vs. equatorial bonding modes).

- Disorder in sulfur ligand positions, requiring high-resolution data and refinement software like SHELX . Complementary techniques like extended X-ray absorption fine structure (EXAFS) can validate metal-sulfur bond distances.

Advanced Research Questions

Q. How do trisulphide bonds influence the electronic configuration and catalytic activity of this compound in comparison to disulphide analogs?

Trisulphide bonds increase electron delocalization, enhancing redox activity. Methodologies include:

- X-ray photoelectron spectroscopy (XPS) to compare sulfur oxidation states.

- Electrochemical assays (cyclic voltammetry) to measure catalytic efficiency in redox reactions.

- Density functional theory (DFT) simulations to model charge distribution and active sites . Studies show trisulphide dirhodium complexes exhibit superior catalytic turnover compared to disulphide analogs.

Q. What methodologies are employed to assess the thermodynamic stability of this compound adducts with proteins, and how do these interactions compare to those of cisplatin?

Stability is evaluated via:

- Isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG, ΔH).

- Surface plasmon resonance (SPR) for real-time kinetics of protein interactions.

- Comparative crystallography with cisplatin-DNA adducts (e.g., PDB 5BNA) to contrast binding motifs . this compound shows stronger axial coordination to adenine bases, unlike cisplatin’s guanine preference, impacting cytotoxicity mechanisms.

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound with biomolecular targets?

Computational strategies include:

- Molecular dynamics (MD) simulations to predict binding pathways and residence times.

- Docking studies (AutoDock Vina) to screen affinity for DNA/protein targets.

- Quantum mechanics/molecular mechanics (QM/MM) to model electron transfer during catalytic cycles . These tools reduce experimental trial-and-error by identifying high-probability interaction sites.

Guidelines for Addressing Data Contradictions

- Systematic replication : Reproduce studies under identical conditions (e.g., buffer pH, ligand ratios) to isolate variables .

- Meta-analysis : Aggregate data from multiple techniques (NMR, crystallography, kinetics) to resolve ambiguities in binding modes .

- Error analysis : Report confidence intervals for spectroscopic/structural data to highlight measurement limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.